![molecular formula C24H21N5O3S B14994443 N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14994443.png)
N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and functional groups such as methoxyphenyl and methylbenzenesulfonyl. These structural features contribute to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps. One common approach is the nucleophilic substitution reaction of a quinazoline derivative with an appropriate triazole precursor. The starting materials often include anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to form the desired triazoloquinazoline core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others, allowing for further derivatization
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
Uniqueness
N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research .
Propriétés
Formule moléculaire |
C24H21N5O3S |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
N-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C24H21N5O3S/c1-16-10-12-19(13-11-16)33(30,31)24-23-26-22(25-15-17-6-5-7-18(14-17)32-2)20-8-3-4-9-21(20)29(23)28-27-24/h3-14H,15H2,1-2H3,(H,25,26) |
Clé InChI |
ANYZFOKNEJSDAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC(=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B14994366.png)
![3-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14994372.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14994373.png)
![2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B14994378.png)

![N-(2,5-dimethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14994383.png)


![ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B14994421.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B14994429.png)
![5-chloro-2-(ethylsulfanyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B14994431.png)


